N-(2-bromophenyl)-N'-[4-(4-propylphenyl)-1,3-thiazol-2-yl]urea
Overview
Description
N-(2-bromophenyl)-N'-[4-(4-propylphenyl)-1,3-thiazol-2-yl]urea, also known as BPTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTU is a member of the thiazolidinone family of compounds, which have been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-N'-[4-(4-propylphenyl)-1,3-thiazol-2-yl]urea involves its ability to interact with specific enzymes or receptors in the body. For example, N-(2-bromophenyl)-N'-[4-(4-propylphenyl)-1,3-thiazol-2-yl]urea has been found to inhibit the activity of tyrosinase by binding to its active site. Tyrosinase is an enzyme that is involved in the production of melanin, which gives color to the skin, hair, and eyes. Inhibition of tyrosinase activity by N-(2-bromophenyl)-N'-[4-(4-propylphenyl)-1,3-thiazol-2-yl]urea can lead to a reduction in melanin production, making it a potential candidate for the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-N'-[4-(4-propylphenyl)-1,3-thiazol-2-yl]urea has been found to exhibit several biochemical and physiological effects, depending on its target enzyme or receptor. For example, inhibition of protein kinase C by N-(2-bromophenyl)-N'-[4-(4-propylphenyl)-1,3-thiazol-2-yl]urea can lead to a reduction in cell proliferation and migration, making it a potential candidate for the treatment of cancer. Inhibition of carbonic anhydrase by N-(2-bromophenyl)-N'-[4-(4-propylphenyl)-1,3-thiazol-2-yl]urea can lead to a reduction in intraocular pressure, making it a potential candidate for the treatment of glaucoma.
Advantages and Limitations for Lab Experiments
N-(2-bromophenyl)-N'-[4-(4-propylphenyl)-1,3-thiazol-2-yl]urea has several advantages for lab experiments, including its high purity and stability. However, N-(2-bromophenyl)-N'-[4-(4-propylphenyl)-1,3-thiazol-2-yl]urea has some limitations, including its low solubility in water and some organic solvents, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(2-bromophenyl)-N'-[4-(4-propylphenyl)-1,3-thiazol-2-yl]urea, including the development of new derivatives with improved activity and selectivity, the investigation of its potential applications in other fields, such as catalysis and energy storage, and the elucidation of its mode of action at the molecular level. Overall, N-(2-bromophenyl)-N'-[4-(4-propylphenyl)-1,3-thiazol-2-yl]urea is a promising compound with potential applications in various fields, and further research is needed to fully explore its potential.
Scientific Research Applications
N-(2-bromophenyl)-N'-[4-(4-propylphenyl)-1,3-thiazol-2-yl]urea has been extensively studied for its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. In medicinal chemistry, N-(2-bromophenyl)-N'-[4-(4-propylphenyl)-1,3-thiazol-2-yl]urea has been found to exhibit potent inhibitory activity against several enzymes, including tyrosinase, protein kinase C, and carbonic anhydrase. These enzymes are involved in various physiological processes, and their dysregulation has been linked to several diseases, including cancer, Alzheimer's disease, and diabetes. N-(2-bromophenyl)-N'-[4-(4-propylphenyl)-1,3-thiazol-2-yl]urea has also been found to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
In agrochemicals, N-(2-bromophenyl)-N'-[4-(4-propylphenyl)-1,3-thiazol-2-yl]urea has been found to exhibit herbicidal activity against several weed species. Its mode of action involves the inhibition of photosynthesis, making it a potential candidate for the development of new herbicides.
In material science, N-(2-bromophenyl)-N'-[4-(4-propylphenyl)-1,3-thiazol-2-yl]urea has been found to exhibit liquid crystal properties, making it a potential candidate for the development of new liquid crystal materials.
properties
IUPAC Name |
1-(2-bromophenyl)-3-[4-(4-propylphenyl)-1,3-thiazol-2-yl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3OS/c1-2-5-13-8-10-14(11-9-13)17-12-25-19(22-17)23-18(24)21-16-7-4-3-6-15(16)20/h3-4,6-12H,2,5H2,1H3,(H2,21,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOMAVFPLGMXFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-3-[4-(4-propylphenyl)-1,3-thiazol-2-yl]urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.